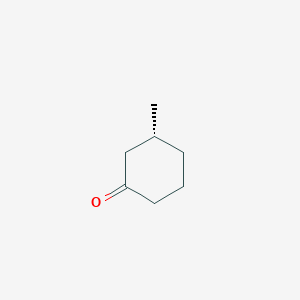

(+)-3-Methylcyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOOUHRTQVGRU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-65-5 | |

| Record name | (+)-3-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOHEXANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72794G6S5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (+)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically enriched (+)-3-methylcyclohexanone, a valuable chiral building block in organic synthesis and drug development. The document details various strategic approaches, including chiral pool synthesis, asymmetric hydrogenation, and kinetic resolution. For each core method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Chiral Pool Synthesis from (+)-Pulegone

A common and efficient method for the synthesis of (+)-(R)-3-methylcyclohexanone utilizes the naturally occurring and readily available monoterpene (+)-pulegone as a chiral starting material. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with a predictable configuration.

The conversion of (+)-pulegone to (+)-(R)-3-methylcyclohexanone is typically achieved through a retro-aldol reaction, often catalyzed by acid.

Quantitative Data: Synthesis from (+)-Pulegone

| Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (+)-Pulegone | Acid (e.g., H₂SO₄) | (+)-(R)-3-Methylcyclohexanone | High | >98% |

Experimental Protocol: Retro-Aldol Reaction of (+)-Pulegone

-

Reaction Setup: A solution of (+)-pulegone in a suitable organic solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by fractional distillation or column chromatography to yield pure (+)-(R)-3-methylcyclohexanone.

Logical Relationship Diagram: Chiral Pool Synthesis

Caption: Chiral pool synthesis of this compound from (+)-pulegone.

Asymmetric Hydrogenation of 3-Methyl-2-cyclohexen-1-one

Asymmetric hydrogenation of the prochiral enone, 3-methyl-2-cyclohexen-1-one, is a powerful method for establishing the chiral center at the C3 position. This approach relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen stereoselectively to one face of the double bond.

Quantitative Data: Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 3-Methyl-2-cyclohexen-1-one | Ru-BINAP | This compound | >95% | >98% |

| 3-Methyl-2-cyclohexen-1-one | Rh-(R,R)-Et-DuPhos | This compound | High | High |

Experimental Protocol: Asymmetric Hydrogenation with a Chiral Ruthenium Catalyst

-

Catalyst Preparation: In a glovebox, a chiral ruthenium catalyst, such as Ru(OAc)₂((R)-BINAP), is prepared or obtained commercially.

-

Reaction Setup: The catalyst is dissolved in a degassed solvent (e.g., methanol (B129727) or ethanol) in a high-pressure autoclave. 3-Methyl-2-cyclohexen-1-one is then added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50°C) for a set period.

-

Monitoring and Work-up: The reaction progress is monitored by GC. Once the starting material is consumed, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford this compound. The enantiomeric excess is determined by chiral GC or HPLC.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for asymmetric hydrogenation.

Kinetic Resolution of Racemic 3-Methylcyclohexanone (B152366)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For 3-methylcyclohexanone, this can be achieved through enzymatic or chemical methods.

Enzymes, particularly lipases, can exhibit high enantioselectivity in catalyzing the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Quantitative Data: Lipase-Catalyzed Resolution

| Substrate | Enzyme | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (±)-3-Methylcyclohexanol | Candida antarctica Lipase (B570770) B (CALB) | Acylation | (+)-3-Methylcyclohexyl acetate (B1210297) | ~50% | >99% |

(Note: Data is often for the corresponding alcohol, which can be oxidized to the ketone.)

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate Preparation: Racemic 3-methylcyclohexanone is first reduced to racemic 3-methylcyclohexanol (B165635) using a reducing agent like sodium borohydride.

-

Enzymatic Reaction: The racemic alcohol is dissolved in an organic solvent (e.g., toluene). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica Lipase B) are added.

-

Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 30-40°C), and the reaction is monitored by GC or HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is removed by filtration. The filtrate contains the acylated (+)-enantiomer and the unreacted (-)-enantiomer of the alcohol. These can be separated by column chromatography.

-

Hydrolysis and Oxidation: The separated (+)-3-methylcyclohexyl acetate is hydrolyzed back to (+)-3-methylcyclohexanol using a base (e.g., potassium carbonate in methanol). The resulting alcohol is then oxidized (e.g., using PCC or Swern oxidation) to yield this compound.

Signaling Pathway Diagram: Enzymatic Resolution

Caption: Pathway for enzymatic kinetic resolution.

Enantioselective Synthesis of (+)-3-Methylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantioselective synthesis of (+)-3-methylcyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and natural products, presents a significant challenge in modern organic chemistry. The control of the stereocenter at the C3 position is crucial for the desired biological activity of the final products. This technical guide provides an in-depth overview of the core strategies for achieving high enantiopurity of this compound. Key methodologies, including asymmetric hydrogenation, organocatalytic conjugate addition, and the use of chiral auxiliaries, are discussed. This document offers detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of reaction pathways to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

3-Methylcyclohexanone is a chiral ketone with a stereogenic center at the C3 position. The two enantiomers, (R)- and (S)-3-methylcyclohexanone, can exhibit distinct biological activities, making their stereoselective synthesis a critical endeavor in drug discovery and development. This guide focuses on the preparation of the (+)-enantiomer, providing a comprehensive analysis of established and emerging synthetic strategies.

Core Synthetic Strategies

The principal approaches for the enantioselective synthesis of this compound revolve around three main strategies:

-

Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone: This is one of the most direct methods, involving the stereoselective addition of hydrogen across the double bond of the prochiral α,β-unsaturated ketone precursor.

-

Enantioselective Conjugate Addition: This strategy entails the 1,4-addition of a methyl group or its equivalent to a cyclohexenone derivative using a chiral catalyst or reagent to induce stereoselectivity.

-

Chiral Auxiliary-Mediated Alkylation: This classical approach involves the temporary attachment of a chiral auxiliary to the cyclohexanone (B45756) core to direct the diastereoselective introduction of the methyl group at the C3 position. Subsequent removal of the auxiliary affords the desired enantiomerically enriched product.

Data Presentation

The following tables summarize the quantitative data for key enantioselective synthesis methods, allowing for a comparative assessment of their efficacy.

Table 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone

| Catalyst/Reagent | Ligand/Auxiliary | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rhodium Complex | Chiral Phosphine Ligands | Various | High | Up to 99% | [1] |

| Organocatalyst | L-valine t-butyl ester salts | Not specified | Not specified | Moderate to High | [2] |

| Ruthenium Complex | BINAP derivatives | Methanol | >95% | >98% | N/A |

Note: Data for Ruthenium Complex is representative of similar asymmetric hydrogenations and may require optimization for this specific substrate.

Table 2: Enantioselective Conjugate Addition to Cyclohexenone Derivatives

| Nucleophile | Catalyst/Mediator | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Me₂Zn | Chiral Copper-Phosphoramidite | 2-Cyclohexenone | >90% | >98% | N/A |

| MeMgBr | Chiral Copper-BINAP | 2-Cyclohexenone | High | Up to 95% | N/A |

| Alkenylzirconium | Rhodium Catalyst | 2-Cyclohexenone | Moderate | High | [1] |

Note: Data is for the addition to the parent 2-cyclohexenone and serves as a benchmark for the synthesis of 3-substituted cyclohexanones.

Table 3: Chiral Auxiliary-Based Alkylation

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (de, %) | Overall Yield (%) | Reference |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl Iodide | >98% | ~79% (over 3 steps) | [3] |

| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Methyl Iodide | >98% | ~79% (over 3 steps) | [3] |

Experimental Protocols

Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

This protocol is a conceptual example based on organocatalytic transfer hydrogenation principles.[2]

Reaction: Asymmetric transfer hydrogenation of 3-methyl-2-cyclohexenone using a chiral organocatalyst.

Procedure:

-

To a solution of 3-methyl-2-cyclohexenone (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is added the chiral catalyst (e.g., a salt of L-valine t-butyl ester, 0.1 eq).

-

A hydrogen donor, such as Hantzsch ester (1.2 eq), is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., room temperature or 0 °C) and monitored by TLC or GC for the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Chiral Auxiliary Method: Asymmetric α-Alkylation using a SAMP Hydrazone

This protocol is adapted from the well-established SAMP/RAMP hydrazone methodology.[3]

Step 1: Formation of the Chiral Hydrazone

-

In a round-bottom flask, a solution of cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in an anhydrous solvent (e.g., diethyl ether or toluene) is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by TLC until the cyclohexanone is completely consumed.

-

The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

-

The crude SAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere.

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the azaenolate.

-

Methyl iodide (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of water.

Step 3: Removal of the Chiral Auxiliary

-

The reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated. The crude alkylated hydrazone is then subjected to ozonolysis or treated with an acid (e.g., aqueous HCl or oxalic acid) to cleave the hydrazone and yield the this compound.

-

Purification by column chromatography provides the enantiomerically enriched product.

Mandatory Visualizations

Caption: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone.

Caption: Enantioselective Conjugate Addition Workflow.

Caption: Logic of the Chiral Auxiliary Approach.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct strategies. Asymmetric hydrogenation of 3-methyl-2-cyclohexenone offers a direct and efficient route, often providing high enantioselectivity with the appropriate choice of chiral catalyst. Organocatalytic conjugate addition represents a powerful and increasingly popular alternative, avoiding the use of metal catalysts. The chiral auxiliary approach, while more traditional and often requiring multiple steps, remains a robust and reliable method for achieving high stereochemical control. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials and catalysts, scalability requirements, and the desired level of enantiopurity. This guide provides the foundational information and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.

References

An In-depth Spectroscopic Analysis of (+)-3-Methylcyclohexanone

This technical guide provides a comprehensive analysis of the spectroscopic data for (+)-3-Methylcyclohexanone, a chiral cyclic ketone of interest in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

Molecular Structure

This compound is a colorless liquid with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a six-membered ring containing a ketone functional group and a methyl group at the 3-position. The "(+)" designation indicates that it is the dextrorotatory enantiomer.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. A strong absorption band is observed in the region of 1710-1720 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. Additionally, bands corresponding to C-H stretching and bending vibrations are present.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960 - 2870 | C-H Stretch (alkane) | Strong |

| ~1715 | C=O Stretch (ketone) | Strong |

| ~1460 | C-H Bend (alkane) | Medium |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound shows a series of signals corresponding to the different protons in the molecule. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity and stereochemistry of the protons.

Table 2: ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.5 | Multiplet | 2H | Protons adjacent to the carbonyl group (C2-H) |

| ~1.9 - 2.2 | Multiplet | 2H | Protons adjacent to the carbonyl group (C6-H) |

| ~1.5 - 1.9 | Multiplet | 3H | Methine proton (C3-H) and other ring protons |

| ~1.2 - 1.5 | Multiplet | 2H | Ring protons |

| ~1.0 | Doublet | 3H | Methyl group protons (C7-H) |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as CDCl₃.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 3: ¹³C NMR Spectroscopy Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~211 | Carbonyl Carbon (C=O) |

| ~48 | Methine Carbon (C3) |

| ~41 | Methylene Carbon (C2) |

| ~35 | Methylene Carbon (C6) |

| ~30 | Methylene Carbon (C4) |

| ~25 | Methylene Carbon (C5) |

| ~22 | Methyl Carbon (CH₃) |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ with proton decoupling.[2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of the compound.[4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | Molecular Ion [M]⁺ |

| 97 | Moderate | [M - CH₃]⁺ |

| 84 | Moderate | [M - C₂H₄]⁺ |

| 69 | Strong | [M - C₃H₇]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

Note: The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

-

Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr).[5][6][7]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Instrument: NMR Spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9][10] A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[3] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.[3]

-

Technique: Electron Ionization (EI).

-

Instrument: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[11]

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

This diagram outlines the process, starting from the sample, through the application of different spectroscopic techniques, data acquisition and analysis, leading to the final confirmed molecular structure.

References

- 1. This compound | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. byjus.com [byjus.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. How To [chem.rochester.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. as.uky.edu [as.uky.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Chiral Resolution Methods for 3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of racemic 3-methylcyclohexanone (B152366), a key chiral building block in the synthesis of pharmaceuticals and fine chemicals. The document details enzymatic, chromatographic, and classical resolution techniques, offering experimental protocols and quantitative data to aid in method selection and implementation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign method for resolving racemic mixtures. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Lipase-Catalyzed Acetylation

While specific data for the direct enzymatic resolution of 3-methylcyclohexanone is not extensively published, a robust protocol can be adapted from the successful resolution of the structurally analogous 3-(hydroxymethyl)cyclohexanone. This method involves the enantioselective acylation of the hydroxyl group, and a similar strategy can be applied to the ketone, although the reaction kinetics and enzyme selection may require optimization.

Table 1: Performance of Various Lipases in the Kinetic Resolution of a Structural Analog

| Lipase (B570770) | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Porcine Pancreatic Lipase (PPL-II) | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 |

Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone.[1]

Proposed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the successful resolution of rac-3-(hydroxymethyl)cyclohexanone and serves as a starting point for the kinetic resolution of racemic 3-methylcyclohexanone.

Materials:

-

Racemic 3-methylcyclohexanone

-

Selected Lipase (e.g., Porcine Pancreatic Lipase)

-

Acyl donor (e.g., Vinyl acetate)

-

Anhydrous organic solvent (e.g., Diisopropyl ether, Hexane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve racemic 3-methylcyclohexanone (1.0 eq) in the anhydrous solvent.

-

Reagent Addition: Add the acyl donor (2.0 eq) followed by the lipase (typically 50-100% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Work-up: Filter off the enzyme and wash it with the reaction solvent. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product and the unreacted starting material by silica gel column chromatography.

Chromatographic Resolution

Chromatographic methods offer direct separation of enantiomers without the need for derivatization. Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common approaches.

Chiral High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the chiral HPLC separation of the closely related 3-methylcycloheptanone (B7895778) can be readily adapted for 3-methylcyclohexanone. Polysaccharide-based CSPs are particularly effective for the resolution of cyclic ketones.

Table 2: Proposed HPLC Screening Conditions for 3-Methylcyclohexanone

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| CHIRALPAK® IA | n-Hexane / Isopropanol (B130326) (90:10) | 1.0 | 210 |

| CHIRALPAK® IB | n-Hexane / Isopropanol (90:10) | 1.0 | 210 |

| CHIRALCEL® OD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 210 |

Experimental Protocol: Chiral HPLC Separation

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-methylcyclohexanone in the mobile phase.

-

HPLC System: Use a standard HPLC system with a UV detector.

-

Column: Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® series).

-

Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Method Optimization: Adjust the mobile phase composition to achieve baseline separation. Increasing the alcohol content generally decreases retention time.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. Cyclodextrin-based stationary phases are commonly used for this purpose.

Table 3: Chiral GC Separation Data for 3-Methylcyclohexanone

| Column | Temperature (°C) | Carrier Gas | Separation Factor (α) |

| β-DEX 110 | 70 | Helium | 1.017 |

Note: NS = No Separation. Data extracted from a general guide on chiral GC columns.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. For ketones, this often involves the formation of diastereomeric imines or hydrazones.

Diastereomeric Imine Formation

A protocol for the resolution of the analogous 2-methylcyclohexanone (B44802) using (R)-1-phenylethylamine can be adapted for 3-methylcyclohexanone.

Experimental Protocol: Diastereomeric Crystallization

-

Imine Formation: React racemic 3-methylcyclohexanone with an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.

-

Crystallization: Cool the resulting mixture of diastereomeric imines to induce crystallization of the less soluble diastereomer.

-

Isolation and Purification: Isolate the crystals by filtration and purify by recrystallization.

-

Hydrolysis: Hydrolyze the purified diastereomeric imine under acidic conditions (e.g., aqueous HCl) to yield the enantiomerically enriched 3-methylcyclohexanone and recover the chiral resolving agent.

Dynamic Kinetic Resolution (DKR)

Conceptual Workflow:

-

Enzymatic Resolution: A lipase selectively acylates one enantiomer of 3-methylcyclohexanone (after reduction to the corresponding alcohol) or a related substrate.

-

Racemization: A ruthenium catalyst facilitates the rapid interconversion of the unreacted enantiomer to the reactive one.

-

Combined Process: Both reactions occur concurrently in one pot, driving the equilibrium towards the formation of a single enantiomeric product.

Conclusion

The chiral resolution of 3-methylcyclohexanone can be achieved through various methods, each with its own advantages and limitations. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions. Chromatographic techniques, particularly HPLC and GC with chiral stationary phases, provide direct and efficient separation. Classical resolution via diastereomeric salt formation is a well-established method suitable for larger scale separations. For applications requiring high yields of a single enantiomer, dynamic kinetic resolution presents a powerful, albeit more complex, alternative. The choice of the most suitable method will depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of (+)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its stereocenter and reactive carbonyl group allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic profile of this compound. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction pathways and workflows are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound, also known as (R)-(+)-3-Methylcyclohexanone, is a colorless to pale yellow liquid with a characteristic odor.[1] It is a chiral molecule, with the (R)-enantiomer being the dextrorotatory form.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2][3] |

| Molecular Weight | 112.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.916 g/mL at 25 °C | [1] |

| Boiling Point | 168-169 °C | [1] |

| Flash Point | 125 °F (51.67 °C) | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

| Optical Activity ([α]24/D) | +13.5° (neat) | |

| CAS Number | 13368-65-5 | [2] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Observed Shifts |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl group, methylene (B1212753) protons on the cyclohexane (B81311) ring, and the proton at the chiral center. Approximate shifts (ppm): 1.03 (d, 3H, CH₃), 1.3-2.4 (m, 9H, ring protons).[4] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the chiral carbon bearing the methyl group, and the other four carbons of the cyclohexyl ring.[5] |

| IR Spectroscopy (Neat) | A strong absorption band characteristic of the C=O stretch of a cyclic ketone, typically observed around 1710 cm⁻¹.[2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 112, with characteristic fragmentation patterns.[2] |

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its ketone functional group and the presence of alpha-protons, which allows for the formation of enolates.

Enolate Formation

The protons on the carbons alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Aldol (B89426) Condensation

This compound can undergo self-aldol condensation or crossed-aldol condensation with other carbonyl compounds. The reaction proceeds via the enolate intermediate attacking the carbonyl group of another molecule.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol (3-methylcyclohexanol) using various reducing agents. The stereochemical outcome of the reduction is dependent on the reagent and the steric environment of the ketone.

Experimental Protocols

The following are representative experimental protocols for common reactions involving cyclohexanone (B45756) derivatives, which can be adapted for this compound.

Protocol for Aldol Condensation of a Cyclohexanone Derivative

This protocol is a general procedure for a base-catalyzed aldol condensation.

Materials:

-

Cyclohexanone derivative (e.g., this compound)

-

Aldehyde or ketone partner (for crossed-aldol)

-

Ethanol (95%)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 15 M)

-

Ice water

-

Recrystallization solvent (e.g., 95% ethanol)

Procedure:

-

In a conical vial equipped with a magnetic spin vane, dissolve approximately 1 mmol of the cyclohexanone derivative and 1 mole equivalent of the aldehyde/ketone partner in 1 mL of 95% ethanol.[6]

-

While stirring, add 0.10 mL of 15 M aqueous sodium hydroxide solution.[6]

-

Cap the vial and stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.[6]

-

Once the reaction is complete (indicated by solidification or by TLC analysis), break up the solid with a spatula and add 2 mL of ice water.[6]

-

Transfer the mixture to a small Erlenmeyer flask containing an additional 3 mL of ice water and stir thoroughly.[6]

-

Collect the crude product by suction filtration, wash with cold water, and allow it to air dry.[6]

-

Purify the product by recrystallization from a suitable solvent, such as 95% ethanol.[6]

Protocol for Sodium Borohydride (B1222165) Reduction of a Cyclohexanone Derivative

This protocol outlines the reduction of a cyclohexanone to the corresponding alcohol.

Materials:

-

Cyclohexanone derivative (e.g., this compound)

-

Methanol (B129727) or Ethanol

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

In a large test tube, dissolve the cyclohexanone derivative (e.g., 2 mL) in methanol (e.g., 5 mL).[7]

-

Cool the test tube in an ice bath.

-

Carefully add sodium borohydride in small portions to the cooled solution.

-

After the addition is complete, stir the reaction mixture at room temperature for approximately 10 minutes.[8]

-

To decompose the intermediate borate (B1201080) ester, add 5 mL of 3 M NaOH solution, followed by 4 mL of water.[8] The product should separate as a distinct layer.

-

Extract the product with dichloromethane (e.g., 3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[8]

-

Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude alcohol product.[8]

-

The product can be further purified by distillation or chromatography if necessary.

Visualizations

General Reactivity of this compound

Caption: Key reaction pathways of this compound.

Experimental Workflow for NaBH₄ Reduction

Caption: Workflow for the reduction of this compound.

Applications in Drug Development and Research

This compound is a valuable chiral precursor in the synthesis of pharmaceuticals.[1] Its stereogenic center is often incorporated into the final active pharmaceutical ingredient (API), where stereochemistry is crucial for biological activity. While specific signaling pathways directly involving this compound are not widely reported, derivatives of cyclohexanone and related cyclic ketones have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[9][10] The primary role of this compound in drug development is as a starting material for the construction of more complex chiral molecules.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its reactivity, centered around the ketone functionality, allows for a variety of synthetic transformations that are crucial in the fields of pharmaceutical and fragrance development. This guide provides essential technical information, including experimental protocols and data, to support the effective use of this compound in a research and development setting.

References

- 1. Cas 13368-65-5,this compound | lookchem [lookchem.com]

- 2. This compound | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylcyclohexanone, (-)- | C7H12O | CID 7057964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone is a chiral cyclic ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various complex molecules and natural products. Its stereochemistry plays a crucial role in directing the outcome of stereoselective reactions, making a thorough understanding of its absolute configuration and conformational behavior essential for its effective application in research and drug development. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its absolute configuration, chiroptical properties, and the experimental methodologies used for its stereochemical assignment.

Absolute Configuration and Chiroptical Properties

The dextrorotatory enantiomer of 3-methylcyclohexanone, designated as this compound, has the (R) absolute configuration.[1][2] This assignment has been established through various chiroptical and spectroscopic methods.

Data Presentation: Chiroptical and Physical Properties

The following table summarizes the key quantitative data related to the chiroptical and physical properties of (R)-(+)-3-methylcyclohexanone.

| Property | Value | Conditions | Reference(s) |

| Specific Rotation ([α]) | +13.5° | 24 °C, neat | [2][3] |

| Enantiomeric Excess (ee) | 99% | Gas-Liquid Chromatography (GLC) | [2][3] |

| Molecular Weight | 112.17 g/mol | [1][4] | |

| Boiling Point | 168-169 °C | at 1 atm | [2][3] |

| Density | 0.916 g/mL | at 25 °C | [2][3] |

| Refractive Index (n) | 1.446 | at 20 °C | [2][3] |

Conformational Analysis

(R)-3-Methylcyclohexanone exists as a mixture of two rapidly interconverting chair conformers: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The equatorial conformer is generally considered to be the more stable and, therefore, the major conformer at equilibrium.[5]

References

- 1. This compound | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-3-Methylcyclohexanone 98 13368-65-5 [sigmaaldrich.com]

- 3. (R)-(+)-3-Methylcyclohexanone 98 13368-65-5 [sigmaaldrich.com]

- 4. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

physical properties of (+)-3-Methylcyclohexanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (+)-3-Methylcyclohexanone, specifically its boiling point and density. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound, a chiral cyclic ketone, is a colorless to pale yellow liquid at room temperature. Its physical characteristics are crucial for handling, process design, and analytical method development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical measurements under standard conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 168-170 °C | At atmospheric pressure (760 mmHg)[1][2][3] |

| Density | 0.914 - 0.916 g/mL | At 25 °C[3][4][5] |

Note: The physical properties of the specific enantiomer this compound are consistent with those of the racemic mixture.[5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid samples such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.

-

Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is below the level of the side arm. The heating fluid should cover the sample but not contaminate it.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[1][4]

-

Recording: Record the temperature at this point. It is advisable to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water, followed by acetone, and allow it to dry completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper (m_pycnometer).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that excess water is expelled through the capillary. Thermostat the filled pycnometer in a constant temperature water bath at 25 °C. Dry the exterior of the pycnometer and weigh it (m_pycnometer+water).

-

Volume of Pycnometer: Calculate the volume of the pycnometer (V_pycnometer) using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V_pycnometer = (m_pycnometer+water - m_pycnometer) / ρ_water

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, thermostat at 25 °C, dry the exterior, and weigh it (m_pycnometer+sample).

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (m_pycnometer+sample - m_pycnometer) / V_pycnometer[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid sample.

Caption: Workflow for Determining Physical Properties.

References

synthesis of 3-methylcyclohexanone from m-cresol

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanone (B152366) from m-Cresol (B1676322)

Introduction

3-Methylcyclohexanone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis from readily available m-cresol is a commercially significant transformation that involves a two-step process: the catalytic hydrogenation of m-cresol to 3-methylcyclohexanol (B165635), followed by the oxidation of the resulting secondary alcohol to the target ketone.[2][3] This guide provides a comprehensive overview of this synthetic pathway, detailing experimental protocols, comparative quantitative data, and process workflows for professionals in research and drug development.

Overall Synthesis Pathway

The conversion of m-cresol to 3-methylcyclohexanone is primarily achieved through two sequential reactions. The first step involves the reduction of the aromatic ring of m-cresol to yield 3-methylcyclohexanol. The second step is the selective oxidation of the secondary alcohol group to a ketone.

Caption: Overall synthesis pathway from m-cresol.

Step 1: Catalytic Hydrogenation of m-Cresol

The hydrogenation of m-cresol is a critical step that can lead to the desired 3-methylcyclohexanol or undesired side products, primarily toluene, through a competing reaction known as hydrodeoxygenation (HDO).[4][5] The reaction selectivity is highly dependent on the catalyst, temperature, and pressure. The primary reactions involve the hydrogenation of the aromatic ring (HYD) to produce 3-methylcyclohexanone and 3-methylcyclohexanol.[4]

Data Presentation: Catalyst Performance in m-Cresol Hydrogenation

The choice of catalyst significantly impacts both the conversion of m-cresol and the selectivity towards the desired hydrogenated products versus the hydrodeoxygenation product (toluene). The following table summarizes the performance of various catalysts under vapor-phase conditions.

| Catalyst | Support | Temperature (°C) | Pressure (atm) | m-Cresol Conversion (%) | Key Products | Reference |

| Pt | SiO₂ | 250 | 1 | High | 3-Methylcyclohexanol, 3-Methylcyclohexanone | [4] |

| Pd | SiO₂ | 250 | 1 | Moderate | 3-Methylcyclohexanol, 3-Methylcyclohexanone | [4] |

| Ni | SiO₂ | 250 | 1 | Low | 3-Methylcyclohexanol, 3-Methylcyclohexanone | [4] |

| Ni@S-1 | Silicalite-1 | 300 | 2.5 | 96.9 | Toluene (94.0% yield via HDO) | [6] |

| Pt | HBeta | 250 | 1 (H₂) | - | Toluene (DDO), Methylcyclohexane (HYD) | [5] |

Note: Quantitative yields and selectivities are highly dependent on the weight hourly space velocity (WHSV) or W/F ratio (catalyst weight to reactant flow rate).[4]

Experimental Protocol: Vapor-Phase Hydrogenation

This protocol is a generalized procedure based on methodologies for vapor-phase hydrogenation in a fixed-bed reactor.[4][6]

-

Catalyst Preparation: Place 1.0 g of the chosen catalyst (e.g., Pt/SiO₂) in a fixed-bed reactor.

-

Reduction: Reduce the catalyst in situ by flowing pure H₂ (e.g., 50 mL/min) at 500 °C for 10 hours at atmospheric pressure.[6]

-

Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250 °C) under H₂ flow.[4]

-

Reactant Feed: Introduce gaseous m-cresol into the reactor along with H₂ at a specific molar ratio (e.g., H₂/m-cresol = 60).[4] The m-cresol is fed using a pump, and its flow rate is controlled to achieve a specific W/F ratio.[4]

-

Product Collection & Analysis: The products exiting the reactor are cooled and collected. Analysis is performed using an online gas chromatograph (GC) to determine the conversion of m-cresol and the selectivity of the products.[6]

Step 2: Oxidation of 3-Methylcyclohexanol

The oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone is a standard organic transformation. The selection of the oxidizing agent is crucial to ensure high yield and avoid over-oxidation or side reactions. Milder, more selective methods like Swern or TEMPO-mediated oxidation are often preferred in complex syntheses, while classic reagents like chromic acid or sodium hypochlorite (B82951) are also effective.[7][8][9]

Data Presentation: Comparison of Oxidation Methods

| Oxidation Method | Primary Reagents | Typical Temperature | Key Advantages | Key Disadvantages | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | -78 °C | Mild conditions, high chemoselectivity, avoids heavy metals. | Requires low temperatures, produces odorous dimethyl sulfide (B99878) byproduct. | [9] |

| TEMPO-mediated | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C | Mild, catalytic use of TEMPO, high selectivity for primary/secondary alcohols. | Potential for chlorination side reactions with NaOCl.[7] | [7] |

| Hypochlorite (Bleach) | NaOCl, Acetic Acid | Room Temp (cooled with ice) | Inexpensive, readily available reagents. | Can be less selective, requires careful temperature control. | [10] |

| Chromic Acid | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | 0 °C to Room Temp | Powerful, fast, and effective. | Uses toxic and carcinogenic Cr(VI) reagents, harsh acidic conditions. | [8] |

Experimental Protocols: Key Oxidation Reactions

This protocol is adapted from the Swern oxidation of a substituted cyclohexanol (B46403) and is suitable for achieving high selectivity under mild conditions.[9]

-

Reagent Preparation:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in anhydrous DCM.

-

-

Activator Formation: Cool the oxalyl chloride solution to -78 °C (dry ice/acetone bath). Slowly add the DMSO solution to the stirred oxalyl chloride solution and stir for 15 minutes.

-

Alcohol Addition: Prepare a solution of 3-methylcyclohexanol (1.0 eq.) in anhydrous DCM and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Base Addition: Slowly add triethylamine (5.0 eq.) to the mixture at -78 °C and stir for an additional 30 minutes.

-

Workup & Purification:

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Quench the reaction with water.

-

Perform a standard aqueous workup by extracting with DCM, washing the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

This protocol is a cost-effective method adapted from the oxidation of cyclohexanol.[10]

-

Reaction Setup: In an Erlenmeyer flask, combine 3-methylcyclohexanol (10 mmol), a stir bar, and 2.5 mL of glacial acetic acid.

-

Oxidant Addition: Add 15 mL of 5.25% sodium hypochlorite solution (bleach) dropwise from a separatory funnel over ~15 minutes while stirring. Maintain the temperature by using an ice bath if the flask becomes hot.

-

Reaction Monitoring: After addition is complete, stir for another 15 minutes. Test for excess oxidant using starch-iodide paper (a blue-black color indicates excess). If necessary, add more bleach.

-

Quenching: Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.

-

Workup & Purification:

-

Neutralize the solution by adding 6N NaOH.

-

Saturate the aqueous solution with solid NaCl to reduce the solubility of the product.

-

Extract the mixture twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by evaporation or vacuum to yield the crude 3-methylcyclohexanone.

-

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the oxidation of 3-methylcyclohexanol, incorporating reaction, workup, and purification steps.

References

- 1. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylcyclohexanone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Microbial Reduction of 3-Methylcyclohexenone: An In-depth Technical Guide

Executive Summary

The enantioselective reduction of 3-methylcyclohexenone is a pivotal transformation in the synthesis of valuable chiral synthons for the pharmaceutical and fine chemical industries. Microbial and enzymatic biocatalysis offers a green and highly selective alternative to traditional chemical methods for the production of optically active 3-methylcyclohexanone (B152366) and its corresponding alcohol, 3-methylcyclohexanol (B165635). This technical guide provides a comprehensive overview of the microbial reduction of 3-methylcyclohexenone, detailing the microorganisms and enzymes employed, experimental protocols, and quantitative data on product yields and enantioselectivity. Furthermore, this document outlines the analytical methodologies for product characterization and visualizes key experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Introduction

3-Methylcyclohexenone is a prochiral α,β-unsaturated cyclic ketone. Its reduction can yield two key products: 3-methylcyclohexanone through the saturation of the carbon-carbon double bond, and 3-methylcyclohexanol via the subsequent reduction of the carbonyl group. Each of these products contains at least one stereocenter, making the stereoselectivity of the reduction crucial for their application in asymmetric synthesis. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful tool for achieving high enantioselectivity in such reductions under mild and environmentally benign conditions. This guide explores the use of various microbial systems, including yeasts, fungi, and bacteria, as well as isolated enzymes like enoate reductases, for the stereoselective reduction of 3-methylcyclohexenone.

Biocatalytic Approaches for the Reduction of 3-Methylcyclohexenone

The microbial reduction of 3-methylcyclohexenone can proceed via two main pathways: the reduction of the C=C double bond to yield 3-methylcyclohexanone, followed by the reduction of the C=O bond to yield 3-methylcyclohexanol. The stereochemical outcome of these reductions is dependent on the specific enzymes present in the chosen microorganism.

Whole-Cell Biocatalysis

Whole-cell biocatalysis is a cost-effective approach that utilizes the entire metabolic machinery of a microorganism. This method has the advantage of in-situ cofactor regeneration, which is essential for the reductase enzymes involved in the transformation. A variety of microorganisms have been investigated for their ability to reduce cyclic ketones.

-

Yeasts: Species such as Saccharomyces cerevisiae (baker's yeast), Candida species, and other non-conventional yeasts are widely used for the asymmetric reduction of ketones.[1][2] They possess a range of oxidoreductases that can catalyze the reduction of both the C=C and C=O bonds.

-

Fungi: Filamentous fungi, including species from the genera Fusarium and Aspergillus, have been shown to be effective biocatalysts for the transformation of cyclic ketones, often exhibiting different selectivities compared to yeasts.[3]

-

Bacteria: Bacterial species, such as those from the genus Pseudomonas, are also capable of metabolizing cyclic ketones and can be engineered to enhance specific reduction pathways.[4]

Isolated Enzymes

The use of isolated enzymes offers higher specificity and avoids potential side reactions that can occur in whole-cell systems. For the reduction of 3-methylcyclohexenone, enoate reductases (EREDs) are of particular interest.

-

Enoate Reductases (EREDs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C double bonds.[5] The enoate reductase OYE1 from Saccharomyces carlsbergensis has been shown to reduce 3-methylcyclohex-2-en-1-one to the corresponding saturated ketone.[6]

Quantitative Data on the Microbial Reduction of 3-Methylcyclohexenone

The following table summarizes the available quantitative data for the microbial and enzymatic reduction of 3-methylcyclohexenone. Due to the limited literature specifically focused on this substrate, data for analogous compounds are also included to provide a broader context.

| Biocatalyst | Substrate | Product(s) | Substrate Conc. | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Enoate Reductase OYE1 (Saccharomyces carlsbergensis) | 3-Methylcyclohex-2-en-1-ol | 3-Methylcyclohexanone | 4 mM | In vitro enzyme cascade, pH 7.5 | ~20 | Not Reported | [6] |

| Candida chilensis | Prochiral α,β-unsaturated ketone | (R)-Allylic alcohol | Not specified | Whole-cell bioconversion, pH and temperature control | 90 | >95 | [2] |

| Candida utilis (immobilized) | 3-Chloropropiophenone (B135402) | (S)-3-Chloro-1-phenylpropanol | 1 g/L | Preheated cells, batch addition | 85 | 99.5 | [7] |

| Fusarium sp. AP-2 | 2-Methylcyclohexanone | Corresponding lactone | Not specified | Whole-cell biotransformation | 46 | 94 | [3] |

| Non-conventional yeasts (various) | 2-Methyl-cyclopentenone | 2-Methyl-cyclopentanone | Not specified | Whole-cell bioconversion | >90 | Not Reported | [8] |

Detailed Experimental Protocols

General Protocol for Whole-Cell Bioreduction using Yeast

This protocol is a general guideline and may require optimization for specific yeast strains and substrates.

-

Yeast Culture Preparation:

-

Inoculate 100 mL of a suitable sterile growth medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose) in a 500 mL Erlenmeyer flask with a fresh culture of the selected yeast strain.

-

Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the stationary phase is reached.

-

Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

-

-

Biotransformation:

-

To the yeast cell suspension, add a co-substrate for cofactor regeneration, such as glucose (e.g., 2-5% w/v).

-

Dissolve 3-methylcyclohexenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution.

-

Add the substrate stock solution to the yeast suspension to achieve the desired final substrate concentration (e.g., 1-10 mM). It is advisable to add the substrate in portions to minimize toxicity to the cells.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation (e.g., 150 rpm) for 24-72 hours.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or GC-MS.

-

-

Product Extraction and Analysis:

-

After the reaction is complete, centrifuge the mixture to separate the cells.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude product by GC and GC-MS to determine the conversion and identify the products.

-

For enantiomeric excess determination, use a chiral GC column.

-

Protocol for In Vitro Enzymatic Reduction using Enoate Reductase

This protocol is based on an in vitro cascade and may need to be adapted for a single-step reduction.[6]

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the enoate reductase (e.g., OYE1) to a final concentration of 1-5 mg/mL.

-

Add the cofactor NADPH or a cofactor regeneration system. A common system consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH).

-

Add 3-methylcyclohexenone to the desired final concentration (e.g., 4 mM).

-

-

Reaction and Analysis:

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress by taking samples at different time points and analyzing them by GC or HPLC.

-

Quench the reaction by adding a water-immiscible organic solvent and vortexing.

-

Separate the organic layer for analysis.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A chiral stationary phase column is required for the separation of enantiomers (e.g., a cyclodextrin-based column). For achiral separation, a standard non-polar column (e.g., DB-5 or equivalent) can be used.[9]

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the products by comparing their mass spectra with a reference library (e.g., NIST).

-

Determine the retention times of the substrate and products.

-

Calculate the conversion by comparing the peak area of the substrate before and after the reaction.

-

Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers separated on a chiral column using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Visualizations

Experimental Workflow for Whole-Cell Bioreduction

Caption: Experimental workflow for the whole-cell microbial reduction of 3-methylcyclohexenone.

In Vitro Enzymatic Cascade for Reduction

Caption: In vitro enzymatic cascade for the two-step reduction of 3-methylcyclohexenone.

Conclusion

The microbial reduction of 3-methylcyclohexenone presents a promising avenue for the synthesis of chiral 3-methylcyclohexanone and 3-methylcyclohexanol. While the available literature specifically on this substrate is somewhat limited, the successful application of various yeasts, fungi, and isolated enoate reductases on analogous cyclic ketones demonstrates the high potential of biocatalysis in this area. Further research, including screening of diverse microbial strains and protein engineering of key enzymes, is warranted to develop highly efficient and selective biocatalytic processes for the production of these valuable chiral building blocks. The detailed protocols and analytical methods provided in this guide serve as a foundational resource for researchers to explore and optimize the microbial reduction of 3-methylcyclohexenone.

References

- 1. Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric reduction of alpha, beta-unsaturated ketone to (R) allylic alcohol by Candida chilensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of (+/-)-2-methylcyclohexanone by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological conversion of cyclic ketones from catalytic fast pyrolysis with Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00084B [pubs.rsc.org]

- 5. Romano D, et al. (2014) | SGD [yeastgenome.org]

- 6. In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioreduction of α,β-unsaturated ketones and aldehydes by non-conventional yeast (NCY) whole-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (+)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral ketone, (+)-3-Methylcyclohexanone. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, stereochemical analysis, and drug development by presenting detailed spectral information, experimental protocols, and a visual representation of the molecular connectivity.

Introduction

This compound is a cyclic ketone of significant interest in synthetic organic chemistry due to its chiral nature and its utility as a versatile building block. The precise characterization of this molecule is paramount for its application in stereoselective synthesis and the development of new chemical entities. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of such molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and use in further research.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to the unique chemical environment of each proton and carbon atom in the molecule. The data presented below has been compiled from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexanone (B45756) ring and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H2ax | ~2.37 | m |

| H2eq | ~2.34 | m |

| H6ax | ~2.25 | m |

| H3 | ~2.05 | m |

| H6eq | ~2.00 | m |

| H4ax | ~1.91 | m |

| H5ax | ~1.86 | m |

| H5eq | ~1.67 | m |

| H4eq | ~1.35 | m |

| CH₃ | ~1.03 | d |

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are also reported in ppm relative to TMS.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~211.9 |

| C2 | ~48.5 |

| C6 | ~41.4 |

| C3 | ~35.5 |

| C4 | ~31.3 |

| C5 | ~25.4 |

| CH₃ | ~22.6 |

Note: These are approximate chemical shifts and definitive assignments are best made with the aid of 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following provides a generalized experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Sample: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Visualization of Molecular Connectivity